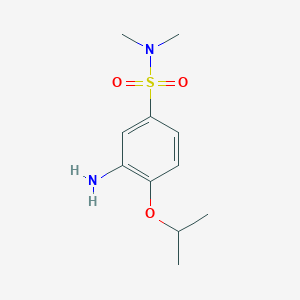

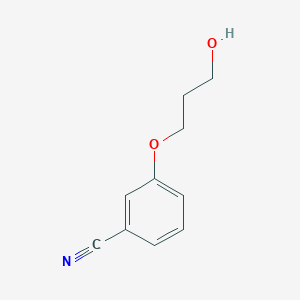

3-(3-Hydroxypropoxy)benzonitrile

Overview

Description

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives have been shown to improve the operation of Dye-Sensitized Solar Cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, maintaining efficiency over extended periods. This is significant for the economic fabrication of devices with stable performance, marking an important step towards sustainable energy solutions (Latini et al., 2014).

Bio-based Chemical Production

3-Hydroxypropionic acid (3-HP) is a valuable platform chemical for producing various commodities, such as acrylic acid and acrylamide. Research has demonstrated the potential of using yeast for the fermentative production of 3-HP via the malonyl-CoA pathway, presenting a sustainable alternative to petrochemicals. This work indicates a significant advancement in bio-based chemical production, with implications for industrial applications (Chen et al., 2014).

Material Science

In the context of material science, benzonitrile derivatives have been explored for the development of high-temperature resorcinol-based phthalonitrile polymers. These polymers are synthesized through simple nucleophilic displacement and can be thermally polymerized to form network polymers. This process offers controlled processing as a function of temperature and additive quantity, with applications in creating materials capable of withstanding extreme conditions (Keller & Dominguez, 2005).

Environmental Chemistry

Benzonitrile derivatives are also relevant in environmental chemistry, particularly in the microbial degradation of aromatic nitriles. Such compounds are important for understanding the biodegradation pathways of nitrilic herbicides and their impact on groundwater contamination. This research is crucial for developing strategies to mitigate the environmental persistence of hazardous compounds (Holtze et al., 2008).

Corrosion Inhibition

Investigations into the use of benzonitrile derivatives as corrosion inhibitors for mild steel in acidic environments have shown promising results. These compounds exhibit excellent inhibition efficiency, potentially offering an economical and effective solution for protecting industrial materials against corrosion. This application is particularly relevant for industries where metal longevity and integrity are critical (Chaouiki et al., 2018).

properties

IUPAC Name |

3-(3-hydroxypropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12/h1,3-4,7,12H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSIQSCWKHVQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655721 | |

| Record name | 3-(3-Hydroxypropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Hydroxypropoxy)benzonitrile | |

CAS RN |

935758-93-3 | |

| Record name | 3-(3-Hydroxypropoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)